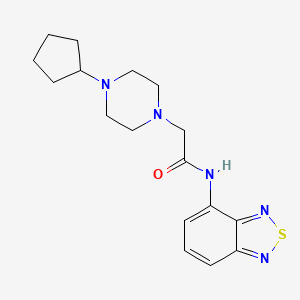![molecular formula C19H23N3O2 B4285078 N-(3-METHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4285078.png)
N-(3-METHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
Overview
Description
N-(3-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea typically involves the reaction of 3-methylphenyl isocyanate with 4-(4-morpholinylmethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods: In an industrial setting, the production of N-(3-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-(3-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-phenyl-N’-[4-(4-morpholinylmethyl)phenyl]urea
- N-(3-methylphenyl)-N’-phenylurea
- N-(3-methylphenyl)-N’-[4-(4-piperidinylmethyl)phenyl]urea
Comparison: N-(3-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea is unique due to the presence of both a 3-methylphenyl group and a 4-(4-morpholinylmethyl)phenyl group. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the morpholine ring may enhance its solubility and bioavailability, making it more effective in certain applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-3-2-4-18(13-15)21-19(23)20-17-7-5-16(6-8-17)14-22-9-11-24-12-10-22/h2-8,13H,9-12,14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSNEDMZSPHJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4284998.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4285004.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285018.png)

![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4285035.png)
![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4285043.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4285048.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4285049.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,5-DIMETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4285051.png)
![N-(2-METHOXY-5-METHYLPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4285067.png)
![N-(4-METHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4285070.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4285086.png)
![N-(2-METHOXYPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4285094.png)
![N-(4-ETHOXYPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4285106.png)
